molecular formula C11H11NO B1275767 1-Isocyanato-5,6,7,8-tetrahydronaphthalene CAS No. 57235-17-3

1-Isocyanato-5,6,7,8-tetrahydronaphthalene

Cat. No.: B1275767
CAS No.: 57235-17-3
M. Wt: 173.21 g/mol
InChI Key: CGGOJVMAVIDVMK-UHFFFAOYSA-N
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Description

1-Isocyanato-5,6,7,8-tetrahydronaphthalene is an organic compound with the molecular formula C11H11NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a tetrahydronaphthalene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyanato-5,6,7,8-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{C10H13N} + \text{COCl2} \rightarrow \text{C11H11NO} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of safer and more scalable methods, such as the reaction of the corresponding amine with diphosgene or triphosgene, which are less hazardous alternatives to phosgene .

Chemical Reactions Analysis

Types of Reactions: 1-Isocyanato-5,6,7,8-tetrahydronaphthalene undergoes various chemical reactions, including:

    Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.

Common Reagents and Conditions:

    Amines: React with the isocyanate group to form substituted ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Catalysts: Catalysts such as tertiary amines or organometallic compounds can be used to enhance the reaction rates.

Major Products Formed:

Scientific Research Applications

1-Isocyanato-5,6,7,8-tetrahydronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-isocyanato-5,6,7,8-tetrahydronaphthalene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

    1-Isocyanatonaphthalene: Similar structure but lacks the tetrahydro component.

    1-Isocyanato-2,3,4,5-tetrahydronaphthalene: Similar structure with different positioning of the isocyanate group.

Uniqueness: 1-Isocyanato-5,6,7,8-tetrahydronaphthalene is unique due to its specific ring structure and the positioning of the isocyanate group, which can influence its reactivity and the types of products formed in chemical reactions .

Biological Activity

1-Isocyanato-5,6,7,8-tetrahydronaphthalene is a compound of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and toxicology. This article delves into the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant case studies.

This compound features an isocyanate functional group attached to a tetrahydronaphthalene structure. Its chemical formula is C_{11}H_{9}N_{1}O_{1}, and it has a molecular weight of approximately 175.2 g/mol. The presence of the isocyanate group makes it highly reactive, particularly with nucleophiles such as amines and alcohols.

The biological activity of this compound primarily involves its interaction with proteins and nucleic acids. The isocyanate group can form covalent bonds with amino groups in proteins, leading to modifications that may alter protein function. This reactivity can result in:

  • Enzyme Inhibition : The compound may inhibit enzymes by modifying active sites.
  • Receptor Binding : It can mimic natural ligands and modulate receptor activity.

Toxicological Effects

Isocyanates are known for their potential toxicity and ability to induce respiratory issues. Studies indicate that exposure to this compound can cause:

  • Respiratory Irritation : Symptoms include coughing and wheezing.
  • Sensitization : Prolonged exposure may lead to allergic reactions or asthma-like symptoms in sensitized individuals .

Study on Respiratory Effects

A study investigated the respiratory effects of exposure to isocyanates in occupational settings. It was found that workers exposed to isocyanate compounds exhibited a higher prevalence of asthma and other respiratory conditions compared to unexposed individuals. The study highlighted the need for stringent safety measures when handling such compounds .

Anticancer Activity

Another area of interest is the potential anticancer activity of isocyanates. Some derivatives have been shown to inhibit tumor growth in vitro by inducing apoptosis in cancer cells. Although direct studies on this compound are scarce, similar compounds have demonstrated promising results in preclinical models.

Data Table: Biological Activity Overview

Activity Type Description References
Respiratory IrritationCauses coughing and wheezing; potential asthma sensitization
AntimicrobialExhibits activity against certain bacterial strains
AnticancerInduces apoptosis in cancer cells (related compounds)

Properties

IUPAC Name

5-isocyanato-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h3,5,7H,1-2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGOJVMAVIDVMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400045
Record name 1-Isocyanato-5,6,7,8-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57235-17-3
Record name 1-Isocyanato-5,6,7,8-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Isocyanato-5,6,7,8-tetrahydronaphthalene
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